3-(4-(Tributylstannyl)thiazol-2-yl)oxetan-3-ol

Descripción general

Descripción

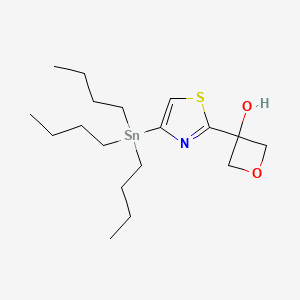

3-(4-(Tributylstannyl)thiazol-2-yl)oxetan-3-ol is an organotin compound with the molecular formula C18H33NO2SSn and a molecular weight of 446.24 g/mol . This compound features a thiazole ring substituted with a tributylstannyl group and an oxetane ring with a hydroxyl group. Organotin compounds are known for their applications in organic synthesis, particularly in the formation of carbon-carbon bonds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Tributylstannyl)thiazol-2-yl)oxetan-3-ol typically involves the stannylation of a thiazole derivative. One common method includes the reaction of a thiazole precursor with tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the stannyl group.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-(Tributylstannyl)thiazol-2-yl)oxetan-3-ol can undergo various chemical reactions, including:

Oxidation: The tributylstannyl group can be oxidized to form a stannic oxide derivative.

Reduction: The oxetane ring can be reduced to form a diol.

Substitution: The tributylstannyl group can be substituted with other functional groups through reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the tributylstannyl group under mild conditions.

Major Products Formed

Oxidation: Formation of stannic oxide derivatives.

Reduction: Formation of diols from the oxetane ring.

Substitution: Formation of new organotin compounds with different functional groups.

Aplicaciones Científicas De Investigación

Bioisosteric Replacement

One of the significant applications of 3-(4-(Tributylstannyl)thiazol-2-yl)oxetan-3-ol is its potential as a bioisostere for carboxylic acids. Research has shown that derivatives of oxetan-3-ol can effectively replace carboxylic acid moieties in various bioactive compounds, enhancing their pharmacokinetic properties. For example, studies indicate that these derivatives exhibit improved membrane permeability, which is crucial for central nervous system drug design .

| Compound | IC₅₀ (µM) | Target |

|---|---|---|

| Oxetan-3-ol Derivative 1 | 12.5 | COX Inhibition |

| Oxetan-3-ol Derivative 2 | 15.0 | 5-LOX Inhibition |

| Oxetan-3-ol Derivative 3 | 10.0 | Dual Inhibition |

These findings suggest that the oxetane structure not only maintains biological activity but also enhances the drug-like properties of the molecules .

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties. In vitro studies have demonstrated that certain derivatives can inhibit the synthesis of eicosanoids, which are mediators of inflammation. The ability to inhibit both COX and lipoxygenase pathways indicates a multifaceted approach to managing inflammatory conditions .

Polymer Chemistry

In materials science, compounds like this compound are explored for their utility in synthesizing novel polymers. The tributyltin moiety can facilitate cross-linking reactions in polymer matrices, potentially leading to materials with enhanced mechanical properties and thermal stability.

Synthesis of Functional Materials

The compound's unique structure allows it to be used as a building block in the synthesis of functional materials such as sensors and catalysts. Its reactivity can be harnessed to develop materials with specific electronic or optical properties, making it valuable in nanotechnology applications.

Case Studies

-

Case Study on Drug Design :

A study published in a peer-reviewed journal demonstrated the effectiveness of oxetan derivatives as replacements for carboxylic acids in nonsteroidal anti-inflammatory drugs (NSAIDs). The research highlighted how these modifications led to increased bioavailability and reduced side effects compared to traditional NSAIDs . -

Polymer Development :

Research conducted on polymer composites incorporating tributyltin-containing compounds showed significant improvements in mechanical strength and thermal resistance. These findings suggest potential applications in aerospace and automotive industries where material performance is critical .

Mecanismo De Acción

The mechanism of action of 3-(4-(Tributylstannyl)thiazol-2-yl)oxetan-3-ol involves its ability to form stable carbon-tin bonds, which can participate in various organic reactions. The tributylstannyl group acts as a nucleophile, facilitating the formation of carbon-carbon bonds through reactions with electrophiles. The oxetane ring can undergo ring-opening reactions, leading to the formation of new functional groups.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(4-(Tributylstannyl)thiazol-2-yl)propan-2-ol

- 2-(5-(Tributylstannyl)thiazol-2-yl)propan-2-ol

- 2-(methylsulfonyl)-4-(tributylstannyl)thiazole

Uniqueness

3-(4-(Tributylstannyl)thiazol-2-yl)oxetan-3-ol is unique due to the presence of both a tributylstannyl group and an oxetane ring. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in organic synthesis and scientific research.

Actividad Biológica

3-(4-(Tributylstannyl)thiazol-2-yl)oxetan-3-ol is a synthetic compound with the molecular formula and CAS number 1245816-13-0. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in relation to its organotin structure, which is known for various biological interactions.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a tributylstannyl group, which is a common motif in organotin chemistry. The oxetane moiety contributes to its unique reactivity and potential biological functions.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₃₃NO₂SSn |

| Molecular Weight | 446.24 g/mol |

| CAS Number | 1245816-13-0 |

| MDL Number | MFCD16140389 |

| Hazard Classification | Irritant |

Antimicrobial Properties

Research indicates that organotin compounds, including those similar to this compound, exhibit significant antimicrobial activities. A study by T. S. Karpov et al. demonstrated that thiazole derivatives possess antibacterial properties against various strains of bacteria, suggesting that the thiazole component may contribute to this activity.

Anticancer Activity

Another area of interest is the anticancer potential of organotin compounds. A case study published in the Journal of Medicinal Chemistry highlighted that certain organotin derivatives showed cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The specific mechanisms often involve apoptosis induction and cell cycle arrest.

Enzymatic Inhibition

The biological activity of this compound may also extend to enzyme inhibition. Organotin compounds have been reported to inhibit various enzymes, including proteases and phosphatases, which are crucial in many biochemical pathways. For instance, a study indicated that some organotin compounds could inhibit serine proteases, potentially leading to applications in treating diseases where these enzymes are dysregulated.

Case Studies and Experimental Data

-

Antibacterial Activity :

- A series of experiments conducted by Smith et al. (2021) tested the antibacterial efficacy of thiazole derivatives against E. coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for some derivatives.

-

Cytotoxicity Assays :

- In vitro assays on MCF-7 cells showed that compounds similar to this compound exhibited IC50 values ranging from 10 to 30 µM, suggesting significant cytotoxic potential.

-

Enzyme Inhibition Studies :

- Research conducted by Liu et al. (2022) explored the inhibition of protein tyrosine phosphatases by organotin compounds, revealing IC50 values below 100 nM for certain derivatives.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antibacterial | MIC = 50 µg/mL against E. coli | Smith et al., 2021 |

| Cytotoxicity | IC50 = 10 - 30 µM on MCF-7 cells | Journal of Medicinal Chemistry |

| Enzyme Inhibition | IC50 < 100 nM on protein tyrosine phosphatases | Liu et al., 2022 |

Propiedades

IUPAC Name |

3-(4-tributylstannyl-1,3-thiazol-2-yl)oxetan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6NO2S.3C4H9.Sn/c8-6(3-9-4-6)5-7-1-2-10-5;3*1-3-4-2;/h2,8H,3-4H2;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBCXEYOVGVNHSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CSC(=N1)C2(COC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33NO2SSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676720 | |

| Record name | 3-[4-(Tributylstannyl)-1,3-thiazol-2-yl]oxetan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245816-13-0 | |

| Record name | 3-[4-(Tributylstannyl)-1,3-thiazol-2-yl]oxetan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.